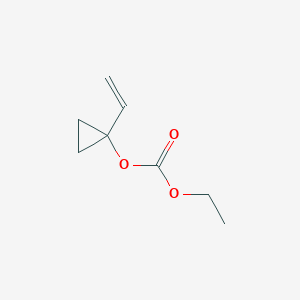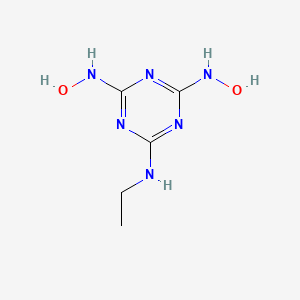
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of ethyl and hydroxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include ambient temperature and the use of specific catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazine compounds.
Aplicaciones Científicas De Investigación
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and hydroxy groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
182004-94-0 |
|---|---|
Fórmula molecular |
C5H10N6O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
N-[4-(ethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C5H10N6O2/c1-2-6-3-7-4(10-12)9-5(8-3)11-13/h12-13H,2H2,1H3,(H3,6,7,8,9,10,11) |
Clave InChI |
JUOVQPOJUUFXGA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


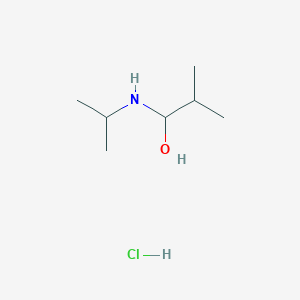


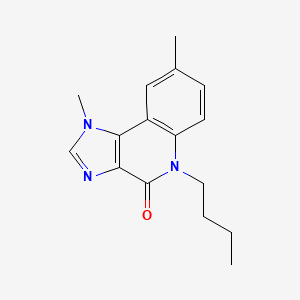
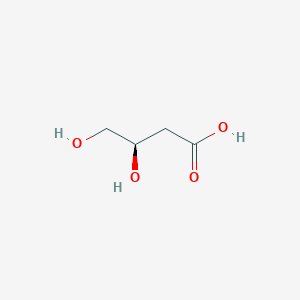
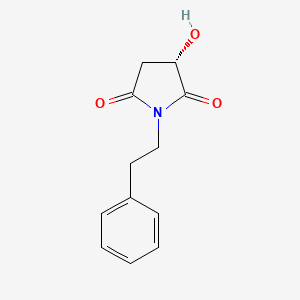
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
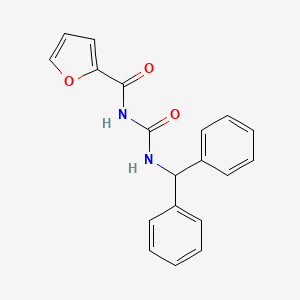
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
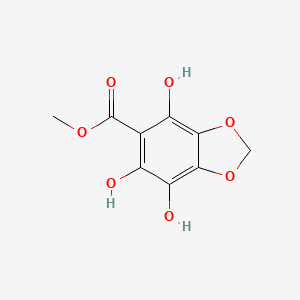

![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
